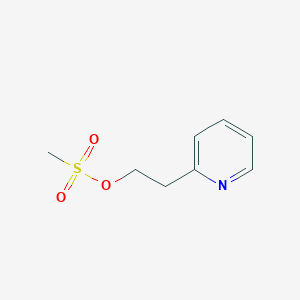

2-(Pyridin-2-yl)ethyl methanesulfonate

Description

BenchChem offers high-quality 2-(Pyridin-2-yl)ethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-yl)ethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-13(10,11)12-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGSHCWOMRPYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility of 2-(Pyridin-2-yl)ethyl Methanesulfonate for Pharmaceutical and Chemical Research

Abstract

2-(Pyridin-2-yl)ethyl methanesulfonate is a key intermediate in synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients. Its efficacy in reaction and purification processes is critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the solubility profile of this compound. We delve into its physicochemical properties, predict its behavior in a range of common laboratory solvents based on theoretical principles, and provide a robust, step-by-step experimental protocol for precise quantitative solubility determination. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection to optimize reaction conditions, improve yield and purity, and streamline downstream processing.

Physicochemical Profile of 2-(Pyridin-2-yl)ethyl Methanesulfonate

Understanding the molecular structure of 2-(Pyridin-2-yl)ethyl methanesulfonate (CAS No. 138428-37-2, Molecular Formula: C₈H₁₁NO₃S) is fundamental to predicting its solubility.[1][2] The molecule possesses distinct regions of varying polarity that dictate its interaction with different solvents.

-

The Pyridine Ring: This heterocyclic aromatic ring contains a nitrogen atom, which imparts moderate polarity and acts as a hydrogen bond acceptor. The presence of the pyridine moiety suggests potential solubility in moderately polar solvents.

-

The Methanesulfonate (Mesylate) Group: The -O-S(=O)₂-CH₃ group is a highly polar, ester of methanesulfonic acid. This functional group is a strong hydrogen bond acceptor at its oxygen atoms. Its polarity significantly influences the overall solubility profile, favoring interactions with polar solvents.

-

The Ethyl Linker: The two-carbon aliphatic chain connecting the pyridine and mesylate groups is nonpolar.

Collectively, the molecule presents a polar head (mesylate) and a moderately polar aromatic ring, separated by a short nonpolar linker. This amphiphilic character suggests that the compound will not be readily soluble in the extremes of the polarity scale (i.e., highly nonpolar or very polar protic solvents) but will favor solvents of intermediate polarity.

The First Principle of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] It posits that a solute will dissolve best in a solvent that has a similar polarity.[3][4][5] Polarity itself is a complex property, often described by measures like the dielectric constant or empirical polarity indices.[6][7] Solvents are broadly categorized as nonpolar, polar aprotic, and polar protic.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Have low dielectric constants and consist of molecules with evenly distributed electron density.[4][8][9] They primarily interact through weak van der Waals forces.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, DMSO): Possess molecules with a significant dipole moment but lack acidic protons.[6] They are effective at dissolving polar solutes that are not strong hydrogen bond donors.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Have large dipole moments and contain O-H or N-H bonds, making them strong hydrogen bond donors and acceptors.[6][7]

Given the structure of 2-(Pyridin-2-yl)ethyl methanesulfonate, it is predicted to have the highest solubility in polar aprotic solvents that can stabilize both the polar mesylate group and the pyridine ring without the competing hydrogen-bonding network found in protic solvents.

Predicted Solubility Profile in Common Laboratory Solvents

While precise, publicly available quantitative data for this specific compound is scarce, a qualitative and predictive solubility profile can be constructed based on its chemical structure and the properties of common solvents. The following table synthesizes these predictions.

| Solvent Class | Solvent | Relative Polarity Index[8] | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane | 0.009 | Very Low / Insoluble | Significant mismatch in polarity. The solvent's nonpolar nature cannot effectively solvate the highly polar mesylate group or the pyridine ring. |

| Toluene | 0.099 | Low | While slightly more polar than hexane and capable of π-stacking with the pyridine ring, the polarity is still too low for effective dissolution. | |

| Polar Aprotic | Diethyl Ether | 0.117 | Low to Moderate | Limited polarity and steric hindrance may restrict effective solvation of the mesylate group. |

| Tetrahydrofuran (THF) | 0.207 | Moderate to High | Good balance of polarity to solvate the molecule. The ether oxygen can act as a hydrogen bond acceptor for any trace water. | |

| Dichloromethane (DCM) | 0.309 | High | Excellent polarity match. Capable of dipole-dipole interactions with both the pyridine and mesylate functionalities. | |

| Acetone | 0.355 | High | The polar carbonyl group interacts favorably with the solute. A very common and effective solvent for similar compounds. | |

| Acetonitrile (ACN) | 0.460 | Moderate to High | High polarity is favorable, though its linear structure may be less effective at solvating the entire molecule compared to DCM or acetone. | |

| Dimethylformamide (DMF) | 0.386 | High | Highly polar aprotic solvent, very effective at dissolving a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | High | One of the most powerful polar aprotic solvents; expected to readily dissolve the compound. Often used for long-term storage of samples.[10] | |

| Polar Protic | Ethyl Acetate | 0.228 | Moderate | Intermediate polarity makes it a potential candidate for recrystallization, where solubility is significant but not absolute. |

| 2-Propanol (IPA) | 0.546 | Moderate | The alcohol's hydrogen-bonding network can compete with solute-solvent interactions, potentially limiting solubility compared to aprotic solvents of similar polarity. | |

| Ethanol | 0.654 | Moderate | Similar to IPA, the strong solvent-solvent hydrogen bonds may hinder dissolution of the large organic molecule. | |

| Methanol | 0.762 | Moderate to Low | Higher polarity and stronger hydrogen bonding network than ethanol, likely leading to lower solubility. | |

| Water | 1.000 | Very Low / Insoluble | Despite being highly polar, the strong hydrogen-bonding network of water and the large organic nature of the solute will likely render it insoluble. The basicity of the pyridine nitrogen could slightly increase solubility in acidic aqueous solutions.[11] |

A Validated Protocol for Quantitative Solubility Determination

Since published data is limited, experimental determination is crucial. The modified shake-flask method is a reliable and widely accepted technique for determining the intrinsic solubility of a compound.[11] This protocol ensures the creation of a saturated solution at equilibrium, followed by accurate quantification.

Experimental Workflow

Caption: Workflow for Quantitative Solubility Determination.

Detailed Step-by-Step Methodology

Objective: To accurately measure the concentration of a saturated solution of 2-(Pyridin-2-yl)ethyl methanesulfonate at a specified temperature.

Materials:

-

2-(Pyridin-2-yl)ethyl methanesulfonate (high purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution: 1.1. Add an excess amount of solid 2-(Pyridin-2-yl)ethyl methanesulfonate to a vial (e.g., add ~20 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium. 1.2. Tightly seal the vial to prevent solvent evaporation.

-

Equilibration: 2.1. Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours. This time is necessary to ensure the system reaches thermodynamic equilibrium.[11] 2.2. After agitation, let the vial stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Sample Analysis: 3.1. Carefully withdraw a known volume of the clear supernatant using a pipette. 3.2. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any microscopic particulate matter. 3.3. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., a pre-determined HPLC calibration curve).

-

Quantification: 4.1. Analyze the diluted sample by HPLC. The pyridine ring provides a strong chromophore for UV detection (~260 nm). 4.2. Determine the concentration of the diluted sample by comparing its peak area to a standard calibration curve.

-

Calculation: 5.1. Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. 5.2. Express the final solubility in standard units, such as mg/mL or mol/L.

Factors Influencing Solubility

Several external factors can significantly alter the solubility of the compound.

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. This relationship should be determined experimentally if the compound will be used in reactions at non-ambient temperatures.

-

pH: The pyridine nitrogen is basic (pKa of pyridinium ion is ~5.2). Therefore, in acidic aqueous solutions (pH < 5), the nitrogen will be protonated.[11] This salt formation would dramatically increase solubility in water but is less relevant in the non-aqueous organic solvents discussed here.[11][12]

-

Purity: The presence of impurities can either increase or decrease the apparent solubility of the compound through effects like eutectic formation or common-ion effects. Using a high-purity standard is essential for accurate measurements.

Application in a Research Context: Solvent Selection Logic

The choice of solvent is a critical decision in experimental design, impacting not just solubility but also reaction kinetics and safety.[4][5][13] The diagram below outlines a decision-making process for selecting an appropriate solvent for a reaction involving 2-(Pyridin-2-yl)ethyl methanesulfonate.

Caption: Decision Tree for Solvent Selection.

Conclusion

2-(Pyridin-2-yl)ethyl methanesulfonate exhibits a solubility profile consistent with its moderately polar, amphiphilic structure. It is predicted to be most soluble in polar aprotic solvents such as dichloromethane, acetone, DMF, and DMSO, with moderate solubility in ethers and esters, and poor solubility in nonpolar hydrocarbons and highly polar protic solvents like water. Due to the scarcity of published quantitative data, the experimental protocol provided herein serves as a critical tool for researchers to precisely determine solubility in their specific solvent systems. This foundational knowledge is paramount for optimizing synthetic procedures, ensuring reaction homogeneity, and facilitating efficient purification, ultimately accelerating research and development timelines.

References

- Vertex AI Search. Polarity of Solvents. Accessed March 7, 2026.

- Vertex AI Search. Solvents and Polarity. Accessed March 7, 2026.

- Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Accessed March 7, 2026.

- uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents. Accessed March 7, 2026.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry | Blog. Accessed March 7, 2026.

- Experiment: Solubility of Organic & Inorganic Compounds. Accessed March 7, 2026.

- ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. Chemistry Talk. Accessed March 7, 2026.

- The Periodic Table. Examples of High Polarity Solvents. Accessed March 7, 2026.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Accessed March 7, 2026.

- Fiveable. (2025, August 15). Solvent considerations Definition - Organic Chemistry II. Accessed March 7, 2026.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed March 7, 2026.

- Al-juboori, S. A., & Al-iraqi, M. A. (2022, December 13). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Review Article. Accessed March 7, 2026.

- Lab-Chemicals.Com. 2-(Pyridin-2-yl)

- BLD Pharm. 138428-37-2|2-(Pyridin-2-yl)

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 138428-37-2|2-(Pyridin-2-yl)ethyl methanesulfonate|BLD Pharm [bldpharm.com]

- 3. chem.ws [chem.ws]

- 4. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 5. fiveable.me [fiveable.me]

- 6. chemicool.com [chemicool.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. ajms.iq [ajms.iq]

Navigating the Toxicological Landscape of Pyridine-Containing Methanesulfonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-containing methanesulfonates represent a class of compounds with diverse applications, particularly within the pharmaceutical industry as salts of active pharmaceutical ingredients (APIs). However, their chemical structure, which combines a pyridine moiety with a methanesulfonate group, raises significant toxicological concerns. The methanesulfonate ester is a well-established DNA alkylating agent, posing a risk of genotoxicity and carcinogenicity. This guide provides an in-depth analysis of the potential hazards and toxicity associated with these compounds, offering a framework for risk assessment and management throughout the drug development lifecycle. We will explore the mechanisms of toxicity, detail essential experimental protocols for hazard identification, and discuss control strategies to ensure the safety of pharmaceutical products.

Introduction: The Duality of Pyridine-Containing Methanesulfonates

Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as solvents and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.[1][2] Methanesulfonic acid is frequently employed in the final stages of drug manufacturing to form stable, crystalline salts of basic drug molecules, enhancing their solubility and bioavailability. The combination of a pyridine-containing active molecule with methanesulfonic acid can, under certain conditions, lead to the formation of pyridine-containing methanesulfonate esters.

While the salt formation is intentional and beneficial, the potential for the formation of the corresponding ester as a genotoxic impurity is a critical safety concern.[3][4] The electrophilic nature of the methyl group on the methanesulfonate moiety makes it a potent alkylating agent, capable of reacting with nucleophilic sites on DNA.[3][5] This covalent modification of genetic material can lead to mutations and, potentially, cancer.[6]

This guide will dissect the toxicological profile of this chemical class, moving from the fundamental principles of their reactivity to the practical steps required for their assessment and control.

The Core Hazard: Genotoxicity of the Methanesulfonate Group

The primary toxicological concern with pyridine-containing methanesulfonates stems from the inherent reactivity of the methanesulfonate (mesylate) group. This concern is not unique to pyridine-containing compounds but applies to all alkyl and aryl methanesulfonates.

Mechanism of DNA Alkylation

Methanesulfonate esters are direct-acting alkylating agents.[3][5] The carbon atom of the methyl group is electrophilic and susceptible to nucleophilic attack by atoms within the DNA molecule, primarily the N7 position of guanine and the N3 position of adenine.[7] This reaction, typically proceeding through an SN2 mechanism, results in the formation of a covalent bond between the methyl group and the DNA base, forming DNA adducts.[3]

These DNA adducts can disrupt the normal processes of DNA replication and transcription. If not repaired by cellular DNA repair mechanisms, they can lead to mispairing of bases during replication, resulting in point mutations.[7] An accumulation of such genetic damage can initiate the process of carcinogenesis.

Diagram: Mechanism of DNA Alkylation by a Methanesulfonate Ester

Caption: SN2 mechanism of DNA alkylation by a methanesulfonate ester.

Regulatory Landscape and Threshold of Toxicological Concern (TTC)

Due to their genotoxic potential, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent controls for methanesulfonate impurities in pharmaceutical products.[8][9] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[6]

For genotoxic impurities with sufficient evidence for their mutagenicity, the concept of the Threshold of Toxicological Concern (TTC) is applied. The TTC for a lifetime exposure to a genotoxic impurity is 1.5 µ g/day .[6][8] This value represents an acceptable cancer risk of 1 in 100,000. Consequently, the allowable limit of a methanesulfonate impurity in a drug substance is calculated based on the maximum daily dose of the drug.

The Influence of the Pyridine Moiety

While the methanesulfonate group is the primary driver of genotoxicity, the pyridine ring can influence the overall toxicological profile of the molecule.

General Toxicity of Pyridine

Pyridine itself is a hazardous substance. Acute exposure to high concentrations of pyridine vapor can cause irritation of the eyes, nose, and throat, as well as neurological effects such as headache, dizziness, and drowsiness.[2][10] Ingestion can lead to gastrointestinal distress.[2] Chronic exposure to pyridine has been associated with liver and kidney damage in animal studies.[1][2][11] The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[10]

Modulation of Reactivity and Bioavailability

The presence of the pyridine ring can influence the chemical and physical properties of the methanesulfonate compound. The electronic properties of the pyridine ring, including the presence of various substituents, can affect the electrophilicity of the methanesulfonate group, although this effect is generally considered to be minor compared to the inherent reactivity of the ester.

More significantly, the overall physicochemical properties of the pyridine-containing methanesulfonate, such as its solubility, lipophilicity, and metabolic stability, will be influenced by the pyridine moiety. These factors can impact the absorption, distribution, metabolism, and excretion (ADME) of the compound, ultimately affecting its bioavailability and potential to reach and interact with DNA in target tissues.

Hazard Identification and Risk Assessment: A Step-by-Step Approach

A thorough and systematic approach is essential for evaluating the potential hazards of pyridine-containing methanesulfonates.

Diagram: Workflow for Hazard and Risk Assessment

Caption: A stepwise workflow for the hazard and risk assessment of pyridine-containing methanesulfonates.

In Silico Assessment

The initial step in hazard identification often involves computational (in silico) methods. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the genotoxic potential of a compound based on its chemical structure. The presence of a methanesulfonate ester functional group is a well-known structural alert for genotoxicity, and QSAR models will almost certainly flag these compounds as potentially mutagenic.

In Vitro Genotoxicity Assays

Experimental testing is mandatory to confirm the genotoxic potential. A standard battery of in vitro genotoxicity tests is typically performed.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a pyridine-containing methanesulfonate by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.

Methodology:

-

Strain Selection: Utilize a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay both in the absence and presence of a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This is crucial as some compounds may become genotoxic only after metabolism.

-

Dose Range Finding: Perform a preliminary toxicity test to determine a suitable range of concentrations that are not overly cytotoxic to the bacterial strains.

-

Main Experiment (Plate Incorporation Method): a. Prepare serial dilutions of the test compound. b. To molten top agar, add the bacterial culture, the test compound solution, and either S9 mix or a buffer control. c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase exceeds a pre-defined threshold (e.g., a two-fold increase).[12]

-

Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each bacterial strain, both with and without S9 activation (e.g., methyl methanesulfonate as a direct-acting mutagen).[13]

Experimental Protocol: In Vitro Micronucleus Test

Objective: To detect the potential of a pyridine-containing methanesulfonate to induce chromosomal damage in mammalian cells.

Methodology:

-

Cell Line Selection: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.

-

Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 3-6 hours with S9 activation, or a full cell cycle without).

-

Cytochalasin B Treatment: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.

-

Cytotoxicity Assessment: Concurrently assess cytotoxicity using measures such as the Cytochalasin B Proliferation Index (CBPI) or Relative Population Doubling (RPD).

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

-

Controls: Include a vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

In Vivo Genotoxicity Assays

If a compound is positive in in vitro genotoxicity assays, in vivo testing may be necessary to assess its genotoxic potential in a whole animal system, which incorporates ADME properties.

Experimental Protocol: In Vivo Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells from animals treated with a pyridine-containing methanesulfonate.[14]

Methodology:

-

Animal Model: Typically, rats or mice are used.

-

Dosing: Administer the test compound to the animals via a relevant route of exposure (e.g., oral gavage, intravenous injection).

-

Tissue Collection: At selected time points after dosing, collect target tissues of interest (e.g., liver, bone marrow, or other organs showing toxicity).

-

Cell Isolation and Embedding: Isolate single cells from the tissues and embed them in a thin layer of agarose on a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus towards the anode, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[14]

-

Data Analysis: A statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the control group indicates a genotoxic effect.

-

Controls: Include a vehicle control and a positive control (e.g., ethyl methanesulfonate).

Quantitative Data Summary

The following table summarizes typical genotoxicity data for a model methanesulfonate compound, methyl methanesulfonate (MMS), to provide a reference for the expected level of activity.

| Assay | Test System | Concentration/Dose | Result | Reference |

| Ames Test | S. typhimurium | Dose-dependent | Positive | [15] |

| In Vitro Micronucleus | Mouse Lymphoma L5178Y cells | Not specified | Positive | [12] |

| In Vivo Comet Assay | Allium cepa root cells | ≥100 µM | Positive | [14] |

| Cytotoxicity (EC50) | Yeast-based assay | 7.5 mg/L | - | [15] |

Control Strategies in Pharmaceutical Development

Given the significant hazard posed by pyridine-containing methanesulfonates, robust control strategies are essential throughout the drug development and manufacturing process.

Process Chemistry and Control

The formation of methanesulfonate esters typically occurs through the reaction of methanesulfonic acid with residual alcohols (e.g., methanol, ethanol) used as solvents, particularly in the absence of water.[3][4][16] Control strategies should focus on minimizing the potential for this reaction.

-

Solvent Selection: Where possible, avoid the use of lower alcohols in the final crystallization steps where methanesulfonic acid is used.

-

Control of Stoichiometry: Use a slight excess of the basic API to ensure that all the methanesulfonic acid is consumed in the salt formation.[16][17]

-

Water Content: The presence of water can suppress the formation of methanesulfonate esters by competing for the protonated alcohol and by promoting the hydrolysis of any ester that does form.[16]

-

Temperature and Time: Conduct the salt formation at the lowest practical temperature and for the minimum time necessary.[16]

Analytical Method Development and Validation

Sensitive and specific analytical methods are required to detect and quantify pyridine-containing methanesulfonate impurities at levels relevant to the TTC.

-

Techniques: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and powerful techniques for the trace-level analysis of these impurities.[18]

-

Method Validation: The analytical method must be fully validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantitation).[18]

Specification Setting

Based on the TTC and the maximum daily dose of the API, a specification for the pyridine-containing methanesulfonate impurity must be established. For a drug with a maximum daily dose of 100 mg, the limit for a genotoxic impurity would be 15 ppm (1.5 µ g/100 mg).[8]

Conclusion

Pyridine-containing methanesulfonates present a significant toxicological challenge, primarily due to the genotoxic and potentially carcinogenic nature of the methanesulfonate ester group. A comprehensive understanding of their mechanism of toxicity, coupled with a rigorous and systematic approach to hazard identification and risk assessment, is paramount for ensuring patient safety. By implementing robust control strategies in process chemistry and employing sensitive analytical methods, the risks associated with these potent impurities can be effectively managed, allowing for the safe development and use of essential medicines.

References

-

Genotoxicity profile for the standard methane methylsulfonate (MMS). - ResearchGate. Available from: [Link]

-

Evaluation of DNA Damage by Methyl Methane Sulfonate in Allium cepa Root Cells by Comet Assay - World Journal of Environmental Biosciences. Available from: [Link]

-

Pyridine, alkyl derivatives: Human health tier II assessment Preface. Available from: [Link]

-

Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog. Available from: [Link]

-

Methyl methanesulfonate – Knowledge and References - Taylor & Francis. Available from: [Link]

-

HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. Available from: [Link]

-

Pyridine: an overview of available data on mutagenicity and carcinogenicity. Available from: [Link]

-

Methanesulfonic Acid, Compd. With Pyridine (1:1). Available from: [Link]

-

Pyridine - Some Industrial Chemicals - NCBI Bookshelf. Available from: [Link]

-

Abrogation of methyl methanesulphonate (MMS)-induced cytotoxic and genotoxic effects of tropical fruit juice mixture on fibroblast cells - International Food Research Journal. Available from: [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. Available from: [Link]

-

Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.) - MDPI. Available from: [Link]

-

A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Organic Process Research & Development - ACS Publications - ACS.org. Available from: [Link]

-

Sulfonate Esters - How Real is the Risk? - PQRI. Available from: [Link]

-

No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Available from: [Link]

-

Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC. Available from: [Link]

-

Sulfonate-ester-kinetic-study.pdf - Novatia, LLC. Available from: [Link]

-

Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC. Available from: [Link]

-

The toxicity of 2-hydroxyiminomethyl-n-methylpyridinium methanesulphonate (p2s) - PMC. Available from: [Link]

-

Human Toxicity of Various Oximes: 2-Pyridine Aldoxime Methyl Chloride, Its Methane Sulfonate Salt, and l,l - Taylor & Francis. Available from: [Link]

-

M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry - Food and Drug Administration. Available from: [Link]

-

Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ACS Publications. Available from: [Link]

-

Pyridine: general information - GOV.UK. Available from: [Link]

-

Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning - PMC - NIH. Available from: [Link]

-

Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Available from: [Link]

-

Pralidoxime - Medical Countermeasures Database - CHEMM. Available from: [Link]

-

(PDF) Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - ResearchGate. Available from: [Link]

-

Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC. Available from: [Link]

-

Unequal efficacy of pyridinium oximes in acute organophosphate poisoning - PubMed. Available from: [Link]

Sources

- 1. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. gov.uk [gov.uk]

- 3. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. lcms.cz [lcms.cz]

- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 8. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rivm.nl [rivm.nl]

- 14. environmentaljournals.org [environmentaljournals.org]

- 15. researchgate.net [researchgate.net]

- 16. pqri.org [pqri.org]

- 17. enovatia.com [enovatia.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-(Pyridin-2-yl)ethyl Methanesulfonate in the Synthesis of Pharmaceutical Intermediates

Abstract: This document provides a detailed technical guide on the application of 2-(Pyridin-2-yl)ethyl methanesulfonate as a versatile reagent in the synthesis of pharmaceutical intermediates. We will explore the fundamental chemical principles governing its reactivity, present detailed protocols for its preparation, and illustrate its utility through the synthesis of key precursors for active pharmaceutical ingredients (APIs) such as Betahistine and analogues of Pioglitazone. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: The Strategic Advantage of Mesylate Activation

In modern organic synthesis, the efficient and selective formation of carbon-heteroatom bonds is paramount. Alcohols, while abundant and often inexpensive starting materials, are notoriously poor substrates for nucleophilic substitution reactions due to the hydroxyl group (-OH) being a poor leaving group (hydroxide, HO⁻, is a strong base).[1] Chemical activation is therefore required to enhance its lability.

One of the most robust and widely adopted strategies is the conversion of the alcohol to a sulfonate ester, such as a methanesulfonate (mesylate).[2][3][4] This transformation replaces the recalcitrant hydroxyl group with a mesylate group (-OMs), which is an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge through resonance, rendering it a very weak base.[5]

2-(Pyridin-2-yl)ethyl methanesulfonate (CAS No: 138428-37-2)[6][7] is a bifunctional reagent that capitalizes on this principle. It provides a highly reactive electrophilic center for SN2 reactions while simultaneously incorporating the pyridinyl moiety, a privileged scaffold found in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key biological interactions. This application note will detail its preparation and use in constructing vital pharmaceutical intermediates.

Core Chemistry: Preparation of 2-(Pyridin-2-yl)ethyl Methanesulfonate

The synthesis of the title compound is a straightforward and high-yielding procedure starting from the commercially available alcohol, 2-(Pyridin-2-yl)ethanol. The reaction involves the treatment of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid generated during the reaction.[4][8]

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride, followed by deprotonation by the base to yield the final mesylate product.[1][2]

Caption: Workflow for the synthesis of 2-(Pyridin-2-yl)ethyl methanesulfonate.

Protocol 1: Synthesis of 2-(Pyridin-2-yl)ethyl Methanesulfonate

This protocol details the conversion of 2-(Pyridin-2-yl)ethanol to its corresponding mesylate.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount |

| 2-(Pyridin-2-yl)ethanol | 123.15 | 1.0 | 10.0 g |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 | 8.0 mL |

| Triethylamine (TEA) | 101.19 | 1.5 | 16.9 mL |

| Dichloromethane (DCM) | - | - | 200 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-(Pyridin-2-yl)ethanol (10.0 g, 81.2 mmol) and anhydrous Dichloromethane (DCM, 200 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (16.9 mL, 121.8 mmol) to the stirred solution.

-

Mesylation: Add methanesulfonyl chloride (8.0 mL, 97.4 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Quench the reaction by adding 100 mL of cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Application in Pharmaceutical Synthesis

The true utility of 2-(Pyridin-2-yl)ethyl methanesulfonate lies in its ability to act as a potent electrophile, enabling the facile introduction of the 2-(pyridin-2-yl)ethyl group onto various nucleophiles. This is a key strategy in the synthesis of several APIs.

Case Study 1: Synthesis of Betahistine

Betahistine is a histamine analogue used in the treatment of Meniere's disease.[9] Its synthesis can be efficiently achieved via the nucleophilic substitution of 2-(Pyridin-2-yl)ethyl methanesulfonate with methylamine.

Caption: Synthetic pathway for Betahistine via SN2 alkylation.

Protocol 2: N-Alkylation for the Synthesis of Betahistine

This protocol describes the reaction between 2-(Pyridin-2-yl)ethyl methanesulfonate and methylamine.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount |

| 2-(Pyridin-2-yl)ethyl methanesulfonate | 201.24 | 1.0 | 5.0 g |

| Methylamine (40% in H₂O) | 31.06 | 5.0 | ~10 mL |

| Acetonitrile (MeCN) | - | - | 50 mL |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL pressure vessel, dissolve 2-(Pyridin-2-yl)ethyl methanesulfonate (5.0 g, 24.8 mmol) in acetonitrile (50 mL).

-

Nucleophile Addition: Add an excess of aqueous methylamine solution (40%, ~10 mL, ~124 mmol).

-

Reaction: Seal the vessel and heat the mixture to 60 °C with stirring for 12-16 hours.

-

Monitoring: After cooling to room temperature, check for the disappearance of the starting mesylate by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile and excess methylamine.

-

Extraction: Dissolve the residue in 50 mL of DCM and wash with 50 mL of water. Extract the aqueous layer with DCM (2 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude Betahistine can be purified by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) or by conversion to its dihydrochloride salt.

Case Study 2: Synthesis of a Pioglitazone Analogue Intermediate

Pioglitazone is an oral anti-diabetic agent. Its structure features a 2-(5-ethylpyridin-2-yl)ethoxy moiety. A key step in its synthesis involves the O-alkylation of a phenolic precursor with an activated ethylpyridine derivative.[10] While Pioglitazone itself uses the 5-ethyl substituted pyridine, this example demonstrates the broader applicability of pyridinyl-ethyl mesylates in Williamson ether synthesis. We will use the parent 2-(Pyridin-2-yl)ethyl methanesulfonate for this illustrative protocol.

Caption: General scheme for Williamson ether synthesis using the mesylate.

Protocol 3: O-Alkylation for Ether Synthesis

This protocol outlines the general procedure for the reaction of 2-(Pyridin-2-yl)ethyl methanesulfonate with a generic phenol.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount |

| 2-(Pyridin-2-yl)ethyl methanesulfonate | 201.24 | 1.1 | 5.5 g |

| 4-Hydroxybenzaldehyde (example phenol) | 122.12 | 1.0 | 3.0 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 6.8 g |

| N,N-Dimethylformamide (DMF) | - | - | 50 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (3.0 g, 24.6 mmol), potassium carbonate (6.8 g, 49.2 mmol), and DMF (50 mL).

-

Reagent Addition: Add 2-(Pyridin-2-yl)ethyl methanesulfonate (5.5 g, 27.1 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours under a nitrogen atmosphere.

-

Monitoring: Follow the reaction's progress by TLC, observing the consumption of the starting phenol.

-

Work-up: After cooling, pour the reaction mixture into 200 mL of ice-water. A precipitate may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ether product.

Safety and Handling

Methanesulfonyl chloride is corrosive and lachrymatory; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The resulting mesylate, 2-(Pyridin-2-yl)ethyl methanesulfonate, is a potent alkylating agent and should be handled with care as it is a potential mutagen.[11][12] All reactions should be conducted under an inert atmosphere where specified to prevent side reactions with atmospheric moisture.

Conclusion

2-(Pyridin-2-yl)ethyl methanesulfonate is a highly effective and versatile intermediate for pharmaceutical synthesis. By converting a poorly reactive alcohol into a highly reactive electrophile, it opens a gateway to a wide array of nucleophilic substitution reactions. The protocols detailed herein for N-alkylation and O-alkylation demonstrate its power in efficiently constructing C-N and C-O bonds, which are critical linkages in many important drug molecules. The straightforward preparation and predictable reactivity of this reagent make it an invaluable tool for chemists in drug discovery and process development.

References

-

Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

-

Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. (2022). [Link]

-

Yuan, G. et al. The improvement of the synthetic process of Ropinirole hydrochloride. ResearchGate. [Link]

-

Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. [Link]

-

Chem Help ASAP. formation of tosylates & mesylates. YouTube. (2019). [Link]

-

Khan Academy. Preparation of mesylates and tosylates. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. (2015). [Link]

-

PubChem. 2-(5-Ethyl-pyridin-2-yl)ethyl methanesulfonate. [Link]

-

Pharmaffiliates. 2-(5-Ethylpyridin-2-yl)ethyl Methanesulfonate. [Link]

-

Kumar, S. et al. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Bentham Science. (2024). [Link]

-

Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. (2015). [Link]

-

CABI Digital Library. Ethyl Methanesulfonate as Inductor of Somaclonal Variants in Different Crops. [Link]

-

Elder, D. P. et al. Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. ResearchGate. (2025). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jackwestin.com [jackwestin.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. 138428-37-2|2-(Pyridin-2-yl)ethyl methanesulfonate|BLD Pharm [bldpharm.com]

- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 9. 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine) [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

Use of 2-(Pyridin-2-yl)ethyl methanesulfonate in cross-coupling reactions

Application Note: Directed Alkyl Cross-Coupling Using 2-(Pyridin-2-yl)ethyl Methanesulfonate

Executive Summary

The incorporation of sp³-hybridized carbon frameworks bearing nitrogen heterocycles is a paramount objective in modern medicinal chemistry, particularly in the development of bioisosteres for phenethylamines and targeting histamine H1/H3 receptors. However, traditional sp²-sp³ cross-coupling using alkyl electrophiles is notoriously plagued by low reactivity and rapid β-hydride elimination.

This technical guide outlines the field-validated methodologies for utilizing 2-(pyridin-2-yl)ethyl methanesulfonate (CAS: 138428-37-2) in transition metal-catalyzed cross-coupling. By capitalizing on the native chelating ability of the pyridyl motif, these protocols demonstrate how to harness internal coordination to stabilize otherwise transient alkyl-metal intermediates, transforming a challenging electrophile into a highly reliable coupling partner.

Pillar 1: Mechanistic Causality & Reaction Design

To understand the success of 2-(pyridin-2-yl)ethyl methanesulfonate in cross-coupling, one must dissect the two primary modes of chemical failure it circumvents: oxidative addition barriers and β-hydride elimination .

Overcoming the Oxidative Addition Barrier (The Finkelstein Bypass)

Alkyl mesylates possess strong C–O bonds and lack the necessary orbitals to interact efficiently with low-valent metal centers like Ni(0) or Pd(0), making direct oxidative addition highly disfavored. To circumvent this, the optimized reductive cross-electrophile coupling (XEC) relies on an in situ Finkelstein reaction. The addition of catalytic sodium iodide (NaI) dynamically converts the sluggish alkyl mesylate into a highly reactive alkyl iodide. The C–I bond then rapidly undergoes single-electron transfer (SET) with the Ni(I) or Ni(0) species to generate a primary alkyl radical [1][2].

Suppressing β-Hydride Elimination via Substrate Control

The most devastating side reaction in alkyl cross-coupling is β-hydride elimination of the alkyl-metal intermediate, which yields alkene byproducts. 2-(Pyridin-2-yl)ethyl methanesulfonate inherently mitigates this. Following the radical capture of the 2-(pyridin-2-yl)ethyl fragment by the transition metal, the lone pair on the pyridine nitrogen immediately coordinates to the metal center. This forms a strain-free, highly stable six-membered metallacycle . By occupying a coordination site and enforcing structural rigidity, this chelation severely raises the activation barrier for β-hydride elimination, extending the half-life of the intermediate until reductive elimination (in XEC) or transmetalation (in Suzuki-Miyaura) can occur [3].

Workflow: General Execution Model

Laboratory operational workflow for setting up cross-electrophile coupling.

Pillar 2: Data Presentation & Condition Selection

The utilization of this mesylate typically follows one of two distinct modalities. The table below outlines the requisite conditions for the chosen route, explicitly detailing the causal selection of reagents.

| Parameter | Route A: Ni-Catalyzed Reductive XEC [4] | Route B: Pd-Catalyzed Suzuki-Miyaura Alkyl | Causality for Selection |

| Metal Catalyst | NiBr₂·glyme (10 mol%) | Pd(OAc)₂ (5 mol%) | Ni enables radical pathways; Pd relies on 2-electron pathways. |

| Ligand | dtbbpy (10 mol%) | RuPhos or XPhos (10 mol%) | dtbbpy stabilizes Ni(I)/Ni(III); Buchwald ligands force reductive elimination in Pd. |

| Coupling Partner | Aryl Bromides / Iodides | Arylboronic Acids | XEC uses abundant electrophiles; Suzuki uses pre-formed nucleophiles. |

| Critical Additive | NaI (20 mol%) | None required | NaI drives the in situ Finkelstein exchange to an alkyl iodide. |

| Reductant/Base | Mn⁰ or Zn⁰ dust (2.5 equiv) | K₃PO₄ (3.0 equiv) | Mn⁰ turns over the Ni catalytic cycle; K₃PO₄ activates the boronic acid. |

| Solvent | DMA | THF / H₂O (10:1) | DMA dissolves active reductant salts; aqueous THF aids transmetalation. |

Mechanistic Cycle Diagram (Ni-Catalyzed Reductive XEC)

Catalytic cycle showing stabilization of the Ni(III) intermediate via pyridyl chelation.

Pillar 3: Step-by-Step Validated Protocols

Both protocols below are engineered as self-validating systems. Built-in analytical checkpoints guarantee that downstream errors can be diagnosed in real-time.

Protocol A: Ni-Catalyzed Reductive Cross-Electrophile Coupling

Yields typically 60–85% with electron-neutral or electron-deficient aryl bromides.

Step 1: Preparation of the Catalytic Complex

-

Inside an N₂-filled glovebox or utilizing standard Schlenk techniques, charge an oven-dried 20 mL vial equipped with a magnetic stir bar with NiBr₂·glyme (15.4 mg, 0.05 mmol, 10 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (13.4 mg, 0.05 mmol, 10 mol%).

-

Add anhydrous DMA (2.0 mL) and stir for 15 minutes at room temperature until a deep green homogeneous solution forms. Self-Validation: A failure to achieve a deep green color indicates ligand oxidation or wet solvent.

Step 2: Addition of Reagents 3. To the vial, sequentially add Manganese powder (Mn⁰) (137 mg, 2.50 mmol, 5.0 equiv), Sodium Iodide (NaI) (15.0 mg, 0.10 mmol, 20 mol%), and the selected Aryl Bromide (0.50 mmol, 1.0 equiv). 4. Add 2-(Pyridin-2-yl)ethyl methanesulfonate (120.7 mg, 0.60 mmol, 1.2 equiv). 5. Seal the vial with a PTFE-lined septum cap and remove from the glovebox.

Step 3: Reaction Execution & Monitoring 6. Place the vial in a pre-heated stirring block at 60 °C and stir vigorously (800 rpm). The reaction mixture will gradually turn dark red/brown, indicative of active low-valent Ni species. 7. Diagnostic Check: At 2 hours, sample 10 µL of the reaction, dilute in EtOAc, and analyze by GC-MS. You should observe the transient formation of 2-(2-iodoethyl)pyridine. If the iodide is absent and unreacted mesylate remains, ensure the NaI used was strictly anhydrous.

Step 4: Quench and Purification 8. After 18 hours, cool to room temperature. Carefully quench by adding 1 M HCl (3 mL) to solubilize the remaining manganese salts. Caution: Mild effervescence will occur. 9. Neutralize with saturated NaHCO₃ to pH 8. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc, usually eluting at 30-50% EtOAc due to the basic pyridyl moiety).

Protocol B: Pd-Catalyzed Suzuki-Miyaura Alkyl Coupling

Yields typically 55–80%; ideal for complex, sterically encumbered aryl architectures.

Step 1: Assembly

-

In a dried Schlenk flask under argon, combine Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), RuPhos (23.3 mg, 0.050 mmol, 10 mol%), the Arylboronic Acid (0.75 mmol, 1.5 equiv), and K₃PO₄ (318 mg, 1.50 mmol, 3.0 equiv).

-

Add 2-(Pyridin-2-yl)ethyl methanesulfonate (100.6 mg, 0.50 mmol, 1.0 equiv).

Step 2: Solvent Addition & Reaction 3. Add a degassed mixture of THF and deionized H₂O (10:1 ratio, 2.2 mL total volume). The water acts to dissolve the phosphate base and facilitates the crucial transmetalation step by forming the active "boronate" species. 4. Stir the reaction mixture at 80 °C for 16 hours.

Step 3: Workup 5. Cool the vessel, dilute with deionized water (5 mL), and extract with Dichloromethane (3 × 10 mL). 6. Purify by basic alumina chromatography (or silica gel deactivated with 1% triethylamine) to avoid streaking of the resulting pyridine product.

References

-

Nickel-Catalyzed Cross-Electrophile Coupling Reactions of Alcohols and Their Derivatives. Thieme Connect. Available at:[Link]

-

Stereospecific Nickel-Catalyzed Cross-Electrophile Coupling Reaction of Alkyl Mesylates and Allylic Difluorides. ACS Publications. Available at:[Link]

-

The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. National Center for Biotechnology Information. Available at:[Link]

-

Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. ACS Publications. Available at:[Link]

Scale-Up Synthesis Considerations for 2-(Pyridin-2-yl)ethyl Methanesulfonate Reactions

Application Note & Process Development Protocol

Target Audience: Process Chemists, Scale-up Scientists, and Pharmaceutical Manufacturing Engineers Content Area: Process Safety, Impurity Control, and Telescoped Workflow Design

Executive Summary

The conversion of 2-(2-pyridyl)ethanol to 2-(pyridin-2-yl)ethyl methanesulfonate (a highly reactive electrophilic alkylating agent) presents severe challenges upon transitioning from milligram bench scale to kilogram pilot-plant manufacturing. The unique bifunctional nature of this molecule—housing both a strongly nucleophilic pyridine nitrogen and an excellent leaving group (methanesulfonate)—renders it highly susceptible to catastrophic degradation via intermolecular self-alkylation and

This technical guide defines the causality behind the instability of 2-(pyridin-2-yl)ethyl methanesulfonate and establishes a validated, inherently safe telescoped protocol. By circumventing intermediate isolation, process chemists can completely suppress the generation of genotoxic pyridinium polymers and runaway thermal hazards, ensuring high yields for downstream active pharmaceutical ingredient (API) coupling.

Mechanistic Vulnerabilities & Process Safety

Understanding the thermodynamic and kinetic degradation pathways of 2-(pyridin-2-yl)ethyl methanesulfonate is critical to designing a safe scale-up operation.

The Threat of Intermolecular Self-Alkylation (Quaternization)

Computational studies on the formation of N-substituted pyridinium mesylates indicate that the conversion of the reactant complex into an ion pair is highly thermodynamically favorable in polar environments[2]. If 2-(pyridin-2-yl)ethyl methanesulfonate is concentrated to dryness, the drastically reduced intermolecular distance triggers an auto-catalytic, pseudo-second-order reaction. The unprotonated pyridine nitrogen of one molecule attacks the aliphatic mesylate carbon of an adjacent molecule, resulting in a runaway polymerization that yields a rigid, intractable pyridinium oligomer mass.

Base-Catalyzed -Elimination

In the presence of the basic conditions required to neutralize the HCl generated during mesylation, the acidic protons located at the

Caption: Mechanistic degradation pathways of 2-(pyridin-2-yl)ethyl methanesulfonate during scale-up.

Thermal Runaway Risk from Methanesulfonyl Chloride (MsCl)

The addition of MsCl to aliphatic alcohols is fiercely exothermic[3][4]. The magnitude of these exotherms poses serious safety hazards; if the heat generation exceeds the cooling capacity of the reactor, the maximum temperature of the synthesis reaction (MTSR) can rapidly breach the solvent boiling point or the decomposition onset threshold[5]. For this substrate, an uncontrolled exotherm directly drives both the

Causality in Process Parameter Selection

To prevent the aforementioned degradation cascades, empirical process optimization focuses on mitigating nucleophilic concentration and thermal accumulation.

Base Selection: Why DIPEA over Triethylamine?

While Triethylamine (TEA) is ubiquitous in lab-scale mesylations, scaling up with TEA leads to elevated impurity profiles. N,N-Diisopropylethylamine (DIPEA) provides superior outcomes because its bulky isopropyl groups create significant steric hindrance. This prevents DIPEA from acting as a competing nucleophile (which would form undesired quaternary ammonium impurities) and modulates its kinetic basicity to suppress

Solvent Selection: 2-MeTHF vs. Dichloromethane (DCM)

DCM is excellent for solvation but fundamentally unsuitable for green process chemistry and high-throughput scale-up due to regulatory constraints and environmental burden. 2-Methyltetrahydrofuran (2-MeTHF) is deployed instead because:

-

It is a partially water-immiscible, biorenewable solvent, allowing for seamless in situ aqueous extractions.

-

It exhibits a higher boiling point than DCM, increasing the safety margin between the process operating temperature and the reflux temperature in the event of cooling failure.

The Telescoping Strategy (In Situ Processing)

Because sulfonate esters of basic heterocycles are highly unstable, they must never be isolated . The strategy implemented is telescoping: the reaction is quenched with cold aqueous buffers to remove salts, phase-separated, and the resulting organic layer containing the mesylate is immediately pumped into a secondary reactor containing the downstream nucleophile.

Caption: Telescoped manufacturing workflow to mitigate intermediate thermal instability.

Quantitative Process Data

The tables below synthesize the causal relationship between reaction parameters, impurity profiles, and overall yield.

Table 1: Thermal Stability and Impurity Generation vs. Process Temperature

| Holding Temperature | Hold Time | 2-Vinylpyridine Formation (%) | Pyridinium Polymer Formation (%) | Usable Mesylate Yield (%) |

| -5 °C to 5 °C | 4 Hours | < 0.5% | None Detected | 98.2% |

| 15 °C | 4 Hours | 2.4% | 1.1% | 94.5% |

| 25 °C (RT) | 4 Hours | 8.7% | 6.3% | 79.1% |

| Concentrated at 35 °C | 1 Hour | 14.5% | > 45.0% (Batch failure) | < 20.0% |

Table 2: Base Selection Matrix (Conducted at 0 °C)

| Base Evaluated | pKa (conjugate acid) | Steric Hindrance | Conversion to Mesylate | Eliminated Impurity |

| Pyridine | 5.25 | Low | Incomplete (Slow) | Low |

| Triethylamine | 10.75 | Moderate | Complete (< 1 hr) | 3.5% |

| DIPEA | 10.56 | High | Complete (< 1 hr) | < 0.5% |

Experimental Protocol (Kilo-Lab Scale)

This procedure outlines the self-validating preparation of 1.0 kg of 2-(pyridin-2-yl)ethyl methanesulfonate (theoretical) as an in situ solution ready for downstream coupling.

Reagents & Materials:

-

2-(2-Pyridyl)ethanol: 615 g (5.0 mol, 1.0 equiv)

-

Methanesulfonyl chloride (MsCl): 630 g (5.5 mol, 1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA): 775 g (6.0 mol, 1.2 equiv)

-

2-Methyltetrahydrofuran (2-MeTHF): 6.0 L (Process solvent)

-

Deionized Water / Brine / 5% NaHCO₃ solutions (Cold, ~5 °C)

Step-by-Step Methodology:

-

Reactor Preparation: Purge a 15 L jacketed glass reactor with nitrogen. Charge the reactor with 6.0 L of 2-MeTHF and begin agitation at 150 RPM.

-

Substrate Charging: Add 615 g of 2-(2-pyridyl)ethanol into the reactor, followed immediately by 775 g of DIPEA.

-

Cryogenic Chilling: Set the reactor jacket coolant to -10 °C. Agitate the solution until the internal probe registers between -5 °C and 0 °C.

-

Controlled Exothermic Dosing: Load 630 g of MsCl into a sealed dropping funnel or continuous dosing pump. Begin dropwise addition of MsCl to the mixture.

-

Critical Control Point (CCP): Modulate the dosing rate strictly to maintain the internal batch temperature below +5 °C. Do not permit temperature spikes[4].

-

-

Completion & Quench: Once MsCl dosing is complete, continue stirring at 0 °C for 30 minutes. Verify complete consumption of the starting material via HPLC (or TLC).

-

Cold Aqueous Workup: Quickly quench the reaction by adding 2.0 L of pre-chilled (5 °C) deionized water to dissolve the precipitated DIPEA·HCl salts. Stir for 5 minutes, halt agitation, and allow phase separation.

-

Phase Separation: Drain the lower aqueous layer. Wash the organic layer sequentially with 1.0 L of cold 5% NaHCO₃ (to neutralize trace MsCl and methanesulfonic acid[6]) and 1.0 L of cold brine.

-

Telescoping Transition: Do not dry the organic layer over desiccants or concentrate under a vacuum. Instead, directly transfer the cold 2-MeTHF solution of 2-(pyridin-2-yl)ethyl methanesulfonate to the downstream reactor for the subsequent amination/alkylation step.

Analytical and Regulatory Controls

The generation of sulfonate esters must be rigorously tracked due to their classification as Potential Genotoxic Impurities (PGIs). Methanesulfonic acid and residual methanol/ethanol in reaction mixtures can form methyl or ethyl methanesulfonate[6]. Validating the organic phase prior to the telescoped step ensures regulatory compliance and verifies that downstream APIs do not breach the Threshold of Toxicological Concern (TTC) for alkylating agents.

References

-

Albanese, D., Ghidoli, C., & Zenoni, M. (2008). Concise synthesis of vinylheterocycles through β-elimination under solventless phase transfer catalysis conditions. Lookchem / Original paper. Available at: [Link]

-

Teasdale, A. et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(3). Available at:[Link]

-

Jasiński, R. et al. (2004). Studies of the formation of N-substituted pyridinium mesylates: A theoretical approach. ResearchGate. Available at:[Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at:[Link]

-

Kmentová, I. et al. (2010). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Organic Process Research & Development. Available at:[Link]

-

Wang, Z. et al. (2019). Identifying and Mitigating Exothermic Hazards in Transition-Metal-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Low Yield in Pyyridinylethylation Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridinylethylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low reaction yields. Pyridinylethylation is a powerful transformation for introducing the pyridylethyl moiety, a common pharmacophore, into organic molecules. However, its success can be hampered by a variety of factors, from catalyst deactivation to competing side reactions.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols in a practical question-and-answer format. Our goal is to equip you with the scientific understanding and actionable steps needed to diagnose and resolve issues, ultimately leading to higher yields and more efficient syntheses.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues

This section addresses specific problems you may encounter during your experiments. Each question is followed by an analysis of potential causes and a set of solutions grounded in mechanistic principles.

Q1: My reaction is sluggish or shows no conversion. What are the initial checks?

A sluggish or stalled reaction often points to fundamental issues with the reaction setup or the integrity of the reagents. Before exploring more complex variables, it's crucial to validate the basics.

Probable Causes & Solutions:

-

Reagent Purity and Integrity: Impurities, especially water or other nucleophiles, can interfere with the catalyst or react with starting materials. Pyridine-containing impurities can also poison the catalyst.[1]

-

Solution: Ensure all reagents and solvents are of high purity and are properly dried.[1] If necessary, purify starting materials via distillation, recrystallization, or column chromatography before use.

-

-

Insufficient Activation Energy: The reaction may simply not have enough energy to overcome the activation barrier at the current temperature.

-

Poor Stoichiometry: An incorrect ratio of reactants, particularly the limiting reagent, can lead to incomplete conversion.

-

Solution: Carefully verify the stoichiometry of all reactants.[5] It can be beneficial to use a slight excess (1.1-1.5 equivalents) of one of the coupling partners to drive the reaction to completion.

-

-

Ineffective Mixing: In heterogeneous reactions, poor stirring can limit the interaction between reactants and the catalyst.

-

Solution: Ensure vigorous stirring to maintain a well-mixed suspension. For very viscous reaction mixtures, consider mechanical stirring or dilution with more solvent.

-

Q2: The reaction is messy, with multiple byproducts. How can I improve selectivity?

Poor selectivity is a frequent cause of low yields, where the starting materials are consumed but converted into undesired products.[6]

Probable Causes & Solutions:

-

Competing Reaction Pathways: Pyridinylethylation reactions can have multiple competing pathways, such as homocoupling, decomposition of starting materials, or reactions at other sites on the molecule.[7]

-

Solution: Modifying the order of reagent addition can be effective. For instance, pre-forming a key intermediate before adding the final component can minimize the formation of side products.[6] Temperature can also influence the rates of competing reactions; running the reaction at a lower temperature may favor the desired pathway.[6]

-

-

Over-oxidation or Side Reactions of the Pyridine Ring: The pyridine ring itself can be susceptible to unwanted reactions under certain conditions.

-

Incorrect Electronic Environment: The electronic properties of substituents on your starting materials can significantly influence reactivity and selectivity.[6]

-

Solution: Analyze the electronic nature of your substrates. Electron-donating or electron-withdrawing groups can alter the reaction course. It may be necessary to modify the catalyst or ligand system to accommodate these electronic differences.[8]

-

Q3: My catalyst appears to be inactive or deactivates during the reaction. What is happening?

Catalyst deactivation is a critical issue, especially in reactions involving pyridine derivatives, which are notorious for their ability to interfere with transition metal catalysts.[1][7]

Probable Causes & Solutions:

-

Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can act as a strong Lewis base, coordinating tightly to the metal center of the catalyst. This blocks the active sites required for the catalytic cycle, effectively "poisoning" the catalyst.[1][9]

-

Solution 1: Use Sterically Hindered Ligands: Bulky ligands can sterically shield the metal center, preventing the pyridine nitrogen from coordinating.[1][8] Ligands with bulky substituents near the metal binding site can be particularly effective.

-

Solution 2: Employ Electronically Modified Ligands: Using ligands with strong electron-withdrawing groups can make the metal center less Lewis acidic and thus less susceptible to coordination by the basic pyridine nitrogen.[1]

-

Solution 3: Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading can sometimes compensate for partial deactivation.[5]

-

-

Formation of Inactive Catalyst Species: The catalyst may degrade over time or react to form stable, catalytically inactive complexes.[1]

-

Solution: Monitor the reaction mixture for color changes, which might indicate a change in the catalyst's state.[1] Adjusting temperature or reactant concentrations may disfavor the formation of inactive species. In some cases, using a pre-formed, well-defined catalyst complex can offer greater stability than one generated in situ.[8]

-

-

Product Inhibition: If the desired product also contains a pyridine moiety, it can poison the catalyst as it forms, leading to a reaction that starts but then stalls.[1]

-

Solution: If feasible, consider techniques for in situ product removal.[1] Alternatively, running the reaction at a lower conversion and recycling the starting material may be a viable strategy.

-

Below is a diagram illustrating the common mechanism of catalyst poisoning.

Caption: Catalyst poisoning by pyridine coordination.

Q4: My purification process results in a significant loss of product. What are the common pitfalls?

Low yield after a seemingly successful reaction often points to issues during workup and purification.

Probable Causes & Solutions:

-

Product Instability: The target molecule may be unstable under the purification conditions (e.g., acidic or basic pH, high temperatures on a chromatography column).

-

Solution: Assess the stability of your product under various pH conditions before workup. Use buffered aqueous solutions for extractions if necessary. For chromatography, consider using a less acidic or basic stationary phase (e.g., neutral alumina instead of silica gel) or running the column at a lower temperature.

-

-

Tautomerism Leading to Separation Issues: Some pyridine derivatives, like pyridin-4-ols, exist in equilibrium with their tautomeric forms (e.g., 4-pyridones).[10] These tautomers can have similar polarities, making them difficult to separate and causing streaking or broad peaks during chromatography.[10]

-

Solution: A highly effective strategy is derivatization. Convert the mixture of tautomers into a single, less polar derivative that is easier to purify.[10] After purification, the protecting group can be removed to yield the pure product.

-

-

Difficult Separation from Byproducts or Reagents: The product may have similar polarity to a major byproduct or unreacted starting material, making chromatographic separation challenging.

-

Solution: Explore alternative purification techniques like crystallization or distillation if the product's properties allow. If chromatography is necessary, screen different solvent systems to maximize the separation factor (ΔRf). Sometimes, switching to a different stationary phase (e.g., reverse-phase chromatography) can provide the necessary selectivity.

-

Frequently Asked Questions (FAQs)

Q: What are the most critical reaction parameters to optimize for a pyridinylethylation reaction?

A: The most impactful parameters are typically temperature, solvent, catalyst/ligand choice, and reactant concentration.[][3] A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal conditions by varying these parameters simultaneously. However, a one-variable-at-a-time (OVAT) approach is also effective. Start with a literature precedent and vary one parameter at a time (e.g., screen 3-4 solvents, then 3-4 temperatures) to find the local optimum for each.

Q: How does solvent choice affect the reaction yield?

A: The solvent plays a crucial role by influencing reactant solubility, the stability of intermediates, and the overall reaction rate.[3][11] The polarity of the solvent can dramatically alter the reaction mechanism. For instance, polar aprotic solvents (like DMF or DMSO) can accelerate reactions involving charged intermediates, while nonpolar solvents (like toluene or hexane) might be preferable for others.[12][13] There is no universal "best" solvent, and screening is often necessary.[14]

Q: How do I select an appropriate ligand for my palladium-catalyzed reaction?

A: Ligand selection is critical for stabilizing the catalyst, promoting the desired catalytic cycle, and preventing deactivation.[15][16] For pyridinylethylation, phosphine ligands (e.g., Buchwald-type ligands like CyJohnPhos) and N-heterocyclic carbenes (NHCs) are commonly used.[8][17] The choice depends on the specific substrates.

-

Electronic Effects: Electron-rich ligands can promote oxidative addition, while electron-poor ligands can facilitate reductive elimination.

-

Steric Effects: Bulky ligands can increase reductive elimination rates and, as mentioned, prevent catalyst poisoning by pyridine substrates.[1][8]

Table 1: General Guide to Reaction Parameter Optimization

| Parameter | Range/Options to Screen | Rationale & Potential Impact |

| Temperature | Room Temp to 150°C | Affects reaction rate and selectivity. Higher temps increase rate but may promote byproduct formation.[3] |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile | Influences solubility, reaction mechanism, and catalyst stability.[11][13] |